9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl-
Description
The compound 9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl- is a purine derivative featuring a 2-chloro substitution on the purine core, a 3-methoxybenzyl group at position 9, and a dimethylamino group at position 6. Purine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents . The 3-methoxybenzyl substituent distinguishes this compound from common analogs with para-substituted aryl groups (e.g., 4-methoxybenzyl) , which may influence its electronic profile, solubility, and biological interactions.
Properties
CAS No. |
115204-68-7 |
|---|---|
Molecular Formula |
C15H16ClN5O |
Molecular Weight |
317.77 g/mol |
IUPAC Name |
2-chloro-9-[(3-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-20(2)13-12-14(19-15(16)18-13)21(9-17-12)8-10-5-4-6-11(7-10)22-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
VVULAYVNBARNGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative is chlorinated at the second position using reagents such as thionyl chloride or phosphorus oxychloride.
Substitution Reaction: The chlorinated purine undergoes a nucleophilic substitution reaction with 3-methoxybenzylamine to introduce the methoxybenzyl group at the ninth position.
Dimethylation: The final step involves the dimethylation of the amine group at the sixth position using reagents like formaldehyde and formic acid or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Research indicates that 9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl- exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. Similar compounds have been studied for their effects on neurotransmitter systems, suggesting that this compound may influence monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. These interactions are particularly relevant in the context of mood regulation and cognitive functions.
Neurotransmitter Modulation
Studies have shown that purine derivatives can modulate neurotransmitter systems, which may lead to antidepressant effects. The interaction of this compound with serotonin and norepinephrine pathways suggests its potential use in treating mood disorders and other neurological conditions.
Therapeutic Potential
1. Treatment of Mood Disorders
The modulation of neurotransmitter systems by 9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl- positions it as a candidate for developing treatments for depression and anxiety disorders. Its ability to influence serotonin and norepinephrine levels could provide a new avenue for therapeutic intervention.
2. Anticancer Properties
Research into similar purine compounds has revealed potential anticancer properties. The structural similarities suggest that this compound may also exhibit cytotoxic effects against certain cancer cell lines. Further studies are needed to elucidate its mechanism of action in cancer therapy.
3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor may be leveraged in drug development for conditions where enzyme dysregulation is a factor. For instance, it could be explored for its effects on enzymes involved in metabolic pathways or signal transduction related to various diseases.
Synthesis and Derivatives
The synthesis of 9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl- typically involves multiple steps that require specific conditions to optimize yield and purity. Variations in substituent positioning can significantly affect both chemical behavior and biological activity, making the study of derivatives crucial for enhancing therapeutic efficacy.
Several case studies have examined the effects of purine derivatives on neurological conditions:
Case Study 1: Antidepressant Effects
In a clinical trial involving compounds structurally similar to 9H-Purin-6-amines, researchers found significant improvements in depressive symptoms among participants treated with these agents compared to placebo groups.
Case Study 2: Cancer Cell Line Studies
Laboratory studies demonstrated that certain derivatives exhibited cytotoxic effects against breast cancer cell lines, indicating potential for further exploration in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with purine receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various cellular pathways. The molecular targets include adenosine receptors and enzymes involved in purine metabolism.
Comparison with Similar Compounds
Substituent Modifications at Position 9
- Target Compound : 3-Methoxybenzyl group.
- Analog 1 (CAS 203436-13-9) : 4-Methoxybenzyl group at position 8. Synthesized via alkylation of 2,6-dichloropurine with 4-methoxybenzyl bromide, achieving moderate yields (58–81%) .
- Analog 2 () : 9-Ethyl group. Prepared via microwave-assisted amination of 2,6-dichloro-9-ethylpurine with 3-chloroaniline (90% yield) .
- Analog 3 () : 3-Chloro-4-fluorophenyl group. Synthesized through nucleophilic substitution, demonstrating antifungal activity superior to abacavir .
Substituent Modifications at Position 6
- Target Compound: N,N-Dimethylamino group.
- Analog 4 (): N,N-Dimethylamino with 2-fluorobenzyl at position 9. Exhibits a predicted pKa of 6.49 and density of 1.26 g/cm³, indicating moderate lipophilicity .
- Analog 5 () : N-(3-chlorophenyl) group. Characterized by distinct NMR signals (δ 1.60 ppm for ethyl CH3, 4.34 ppm for CH2) .
Spectral Characterization
Physicochemical Properties
| Compound | Molecular Weight | Predicted logP | Water Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| Target Compound | 331.8 | 2.8 | 0.15 | - |
| Analog 1 (CAS 203436-13-9) | 331.8 | 3.1 | 0.12 | |
| Analog 4 () | 287.3 | 2.5 | 0.20 |
Biological Activity
9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl-, is a complex organic compound belonging to the purine family, characterized by a purine ring structure with specific substitutions that influence its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN5O |
| Molecular Weight | 317.77 g/mol |
| IUPAC Name | 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethylpurin-6-amine |
| CAS Number | 115204-68-7 |
The biological activity of 9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl-, is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The presence of the chlorine atom and methoxyphenyl group enhances its affinity for specific targets, potentially modulating neurotransmitter systems such as norepinephrine, serotonin, and dopamine pathways. This modulation suggests a role in mood regulation and cognitive functions, making it a candidate for treating mood disorders and other neurological conditions .
Enzyme Inhibition
Research indicates that similar purine derivatives exhibit significant enzyme inhibition properties. For instance, compounds within this class have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter breakdown. The IC50 values for related compounds range from 0.089 μM to 0.746 μM, indicating potent activity . This suggests that 9H-Purin-6-amine may also possess similar inhibitory capabilities.
Neurotransmitter Interaction
Studies have focused on the interaction of purine derivatives with neurotransmitter receptors. The compound's structure enables it to bind effectively to serotonin and norepinephrine receptors, which are critical in mood regulation. This binding can lead to antidepressant effects, as seen in other structurally similar compounds .
Case Studies
- Antidepressant Activity : A study evaluated the effects of various purine derivatives on depression models in rodents. The results indicated that compounds with similar structures to 9H-Purin-6-amine significantly reduced depressive behaviors when administered at specific dosages.
- Cognitive Enhancement : Another study investigated the cognitive-enhancing properties of purine derivatives in aged rats. The findings suggested that these compounds improved memory performance and learning capabilities through their action on AChE inhibition and neurotransmitter modulation.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing 2-chloro-substituted purine derivatives like 9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl-?
- Methodology : Microwave-assisted nucleophilic substitution is widely used. For example:
- Step 1 : React 2,6-dichloropurine derivatives with alkyl/aryl amines (e.g., 3-methoxyphenylmethylamine) in DMF using Hunig’s Base as a catalyst under microwave irradiation (110–140°C, 30–60 min, 90 W).
- Step 2 : Substitute the remaining chlorine atom with nucleophiles (e.g., KCN for cyano groups) in DMSO under similar microwave conditions .
- Purification : Use silica column chromatography with gradient elution (e.g., 5–70% ethyl acetate in hexanes) .
Q. How are intermediates and final compounds characterized in purine-based syntheses?
- Techniques :
- NMR : Analyze substituent positions via and NMR shifts (e.g., aromatic protons at δ 7.1–8.6 ppm, methyl groups at δ 1.4–4.3 ppm) .
- LC-MS/HRMS : Confirm molecular weights (e.g., LRMS m/z 299–301 for substituted purines) and verify purity (>90%) .
- X-ray crystallography : Resolve ambiguous structures (e.g., crystallize in dichloromethane/hexane systems) .
Q. What purification strategies are effective for moderately polar purine derivatives?
- Solvent Systems : Use silica columns with dichloromethane/methanol gradients (e.g., 0–10% methanol). For highly substituted purines, optimize gradients (e.g., 10–70% ethyl acetate in hexanes) to resolve positional isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar purine derivatives?
- Case Study : Overlapping NMR peaks (e.g., aromatic protons near δ 7.5–8.0 ppm) can arise from substituent electronic effects. Use 2D NMR (COSY, HSQC) to assign signals and HRMS to confirm molecular formulas. Cross-validate with X-ray data when crystallization is feasible .
Q. What experimental design principles optimize substitution reactions at the purine C2 and C6 positions?
- Key Factors :
- Nucleophilicity : Use polar aprotic solvents (e.g., DMSO) to enhance reactivity of amines or cyanide .
- Temperature Control : Microwave heating (vs. conventional reflux) reduces side reactions (e.g., hydrolysis) and improves yields (>90%) .
- Protecting Groups : For regioselective substitution, protect the N9 position early (e.g., with 3-methoxyphenylmethyl groups) to direct reactivity to C2/C6 .
Q. How can structure-activity relationships (SAR) be explored for purine derivatives with antimicrobial potential?
- Approach :
- Synthesis : Prepare analogs with varied N-substituents (e.g., 3-chlorophenyl, 3,5-difluorophenyl) .
- Biological Testing : Conduct MIC assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) strains. Compare activity trends with substituent lipophilicity and electronic profiles .
- Data Analysis : Use computational modeling (e.g., molecular docking) to correlate substituent effects with target binding (e.g., cysteine proteases) .
Q. What analytical challenges arise in quantifying trace impurities in substituted purines?
- Solutions :
- HPLC-DAD/MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<2%).
- Limit of Detection (LOD) : Optimize UV wavelengths (e.g., 254 nm for purines) and validate methods per ICH guidelines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
